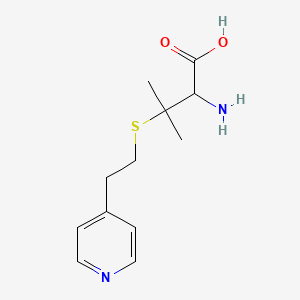

S-beta-(4-Pyridylethyl)-DL-penicillamine

Description

S-beta-(4-Pyridylethyl)-DL-penicillamine (CAS 39555-40-3) is a chemically modified derivative of DL-penicillamine, featuring a 4-pyridylethyl group attached to the sulfur atom of the parent compound. Its systematic IUPAC name is 2-amino-3-methyl-3-(2-(pyridin-4-yl)ethylthio)butanoic acid, and it is also referred to as 4-PEP or S-[2-(4-Pyridyl)ethyl]-DL-penicillamine .

Properties

IUPAC Name |

2-amino-3-methyl-3-(2-pyridin-4-ylethylsulfanyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-12(2,10(13)11(15)16)17-8-5-9-3-6-14-7-4-9/h3-4,6-7,10H,5,8,13H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTQQYAWBJGECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SCCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960160 | |

| Record name | 3-{[2-(Pyridin-4-yl)ethyl]sulfanyl}valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39555-40-3 | |

| Record name | 3-[[2-(4-Pyridinyl)ethyl]thio]valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39555-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-beta-(4-Pyridylethyl)-DL-penicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039555403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[2-(Pyridin-4-yl)ethyl]sulfanyl}valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[2-(4-pyridyl)ethyl]thio]-DL-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-beta-(4-Pyridylethyl)-DL-penicillamine typically involves the reaction of 4-pyridylethylthiol with DL-valine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether bond. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of S-beta-(4-Pyridylethyl)-DL-penicillamine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-beta-(4-Pyridylethyl)-DL-penicillamine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridyl group can be reduced to a piperidine derivative using reducing agents like lithium aluminum hydride.

Substitution: The pyridyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature range0-25°C.

Reduction: Lithium aluminum hydride; temperature range-10 to 0°C.

Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation; temperature range0-50°C.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Piperidine derivatives.

Substitution: Nitrated or halogenated pyridyl derivatives.

Scientific Research Applications

S-beta-(4-Pyridylethyl)-DL-penicillamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of S-beta-(4-Pyridylethyl)-DL-penicillamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the thioether linkage provides flexibility and stability to the molecule. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₂O₂S |

| Molecular Weight | 283.37 g/mol |

| Melting Point | 208–213 °C (decomposes) |

| Boiling Point | 444.3°C at 760 mmHg |

| LogP (Partition Coeff.) | 2.25 |

| Density | 1.207 g/cm³ |

| Refractive Index | 1.579 |

These properties suggest moderate lipophilicity and stability, making it suitable for applications in bioinorganic chemistry and materials science .

Structural Analogs and Derivatives

DL-Penicillamine (DL-Pen)

- Structure : Lacks the 4-pyridylethyl group; contains a free thiol (-SH) group.

- Applications : Chelation therapy for Wilson’s disease (copper removal) and cystinuria. Also used experimentally to dissociate IgM antibodies .

- Toxicity : Higher acute toxicity (rat oral LD₅₀ = 365 mg/kg) compared to D-penicillamine (LD₅₀ > 1200 mg/kg) .

D-Penicillamine (D-Pen)

- Structure : Enantiomer of L-penicillamine; therapeutically preferred due to lower toxicity.

N-Acetyl-DL-penicillamine

- Modification: Acetylation of the amino group.

- Advantages : Reduced toxicity (compared to DL-Pen) and enhanced efficacy in mercury poisoning models .

Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine

- Structure : Boc-protected derivative of 4-PEP.

- Use : Intermediate in organic synthesis for creating metal complexes or modified peptides .

Chelation Properties and Metal Binding

DL-Penicillamine

- Forms stable complexes with Cu²⁺, Zn²⁺, and Ni²⁺.

- Stability Constants (log K):

S-beta-(4-Pyridylethyl)-DL-penicillamine (4-PEP)

- Hypothesized Advantage : Improved selectivity for specific metal ions (e.g., Cu²⁺ in Wilson’s disease) due to steric and electronic effects of the pyridyl moiety.

N-Acetyl-DL-penicillamine

- Reduced metal-binding capacity compared to DL-Pen due to acetylation, but retains efficacy in heavy metal detoxification .

DL-Penicillamine

- Anti-Pyridoxine Activity : Depletes pyridoxal phosphate (vitamin B₆), leading to neurological side effects (e.g., optic neuritis) .

- Immunomodulation: Suppresses IgM rheumatoid factor without broadly inhibiting immunoglobulins .

4-PEP

- Limited direct clinical data, but structural features suggest: Reduced Neurotoxicity: The pyridylethyl group may hinder interaction with pyridoxal-dependent enzymes, mitigating anti-B₆ effects. Xenoantibody Inactivation: DL-Pen analogs like 4-PEP may retain the ability to disrupt disulfide bonds in antibodies, similar to DL-Pen’s effect on baboon xenoantibodies .

D-Penicillamine

- Safety Profile: No significant pyridoxine antagonism, making it preferable for long-term use in Wilson’s disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.